Pancreatic Polypeptide (human)

Overview

Description

Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas. It regulates pancreatic secretion activities, impacts liver glycogen storage, and gastrointestinal secretion . Its secretion may be impacted by certain endocrine tumors .

Synthesis Analysis

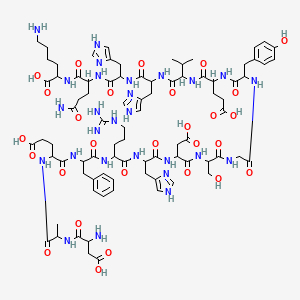

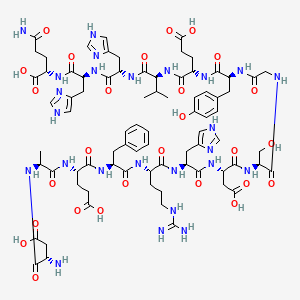

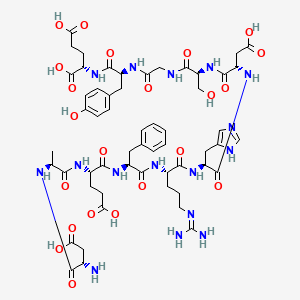

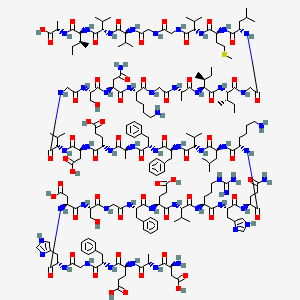

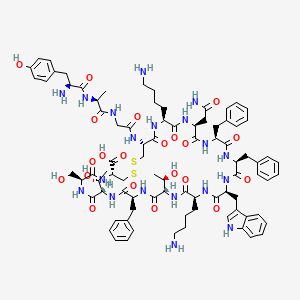

The PPY gene encodes an unusually short protein precursor. This precursor is cleaved to produce pancreatic polypeptide, pancreatic icosapeptide, and a 5- to 7- amino-acid oligopeptide . Pancreatic polypeptide is synthesized and secreted by PP cells (also known as gamma cells or F cells) of the pancreatic islets of the pancreas .Molecular Structure Analysis

Pancreatic polypeptide consists of 36 amino acids. It has a molecular weight of about 4200 Da and has a similar structure to neuropeptide Y .Chemical Reactions Analysis

Peptides are eluted from beads in acidic buffer and the samples analyzed using liquid chromatography coupled with tandem mass spectrometry .Physical And Chemical Properties Analysis

Recent studies have shown that physico-chemical properties of SSM such as hydrodynamic diameter, aggregation number, critical micellar concentration, and viscosity vary with the presence or absence of sodium chloride in the aqueous media of the formulation .Scientific Research Applications

Drug Discovery

The ChEMBL Database is a large-scale, open, and high-quality resource of bioactive molecules with drug-like properties . CHEMBL4540843, or Pancreatic Polypeptide (human), is one of the bioactive molecules in this database. It is manually curated and standardized to maximize its quality and utility across a wide range of chemical biology and drug-discovery research problems .

Diabetes Research

Pancreatic Polypeptide plays a crucial role in the development of pancreatic endocrine cells from human pluripotent stem cells . It is a part of the pancreatic islets, which are composed of glucagon-secreting cells (α-cells), insulin-secreting cells (β-cells), somatostatin-secreting cells (δ-cells), and pancreatic polypeptide-secreting cells (PP-cells). The dysfunction of any of these cells can cause dysglycemia .

Stem Cell Differentiation

Pancreatic Polypeptide is involved in the differentiation of pluripotent stem cells into pancreatic endocrine cells . This process relies on a variety of signaling molecules to guide the differentiation pathways, as well as the culture microenvironments that mimic in vivo physiological conditions .

Cancer Detection

An elevated level of Pancreatic Polypeptide in serum has been found in association with a specific type of pancreatic cancer known as the nonfunctional neuroendocrine pancreatic tumor (NF-PNET) . Thus, the detection of an elevated level of PP will aid the early detection of NF-PNET .

Development of Aptasensors

Aptasensors have been developed for quantifying Pancreatic Polypeptide . These aptasensors are based on unmodified gold nanoparticles and have shown a wide linear dynamic range with a limit of detection of 521 pM .

Glucose Metabolism

Pancreatic Polypeptide plays an important role in glucose metabolism . It reduces energy demand by inhibiting stomach stimulation and pancreatic exocrine function in addition to inhibiting hepatic glucose production and pancreatic insulin secretion .

Mechanism of Action

Target of Action

CHEMBL4540843, also known as Pancreatic Polypeptide (human), primarily targets the Y4 receptor , a G-protein-coupled receptor found in various organs such as the stomach, small intestine, colon, pancreas, prostate, the enteric nervous systems, and some neurons of the CNS .

Mode of Action

Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas . It binds to the Y4 receptor, inhibiting cAMP accumulation . This interaction leads to a series of downstream effects that regulate pancreatic secretion activities, hepatic glycogen levels, and gastrointestinal secretions .

Biochemical Pathways

The primary biochemical pathway affected by Pancreatic Polypeptide involves the regulation of pancreatic secretion activities by both endocrine and exocrine tissues . It also impacts liver glycogen storage and gastrointestinal secretions . Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose .

Pharmacokinetics

The pharmacokinetics of Pancreatic Polypeptide in humans have been studied. During infusions of pure bovine pancreatic polypeptide into healthy subjects, mean plasma levels of 203 +/- 34, 575 +/- 73, and 930 +/- 48 pmol/l respectively were achieved . The mean disappearance half time on stopping the infusion was 6.9 +/- 0.3 min . The metabolic clearance rate was 5.1 +/- 0.2 ml/kg/min, and the apparent volume of distribution was calculated to be 51 +/- 3 ml/kg .

Result of Action

The action of Pancreatic Polypeptide results in the regulation of pancreatic secretion activities, impacting both endocrine and exocrine tissues . It also affects hepatic glycogen levels and gastrointestinal secretions . Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose .

Action Environment

The action of Pancreatic Polypeptide can be influenced by various environmental factors. For instance, its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose . This suggests that dietary factors, physical activity, and other physiological conditions can influence the action, efficacy, and stability of Pancreatic Polypeptide.

Safety and Hazards

Future Directions

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da. Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body .

properties

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203)/t92-,93-,94-,95-,96-,97-,98+,99+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,143-,144-,145-,146-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDKKNHCYWNNNQ-YOGANYHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C185H287N53O54S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4182 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24868176 | |

Q & A

Q1: What is the relationship between Pancreatic Polypeptide (human) and food intake regulation?

A1: Research suggests that while Pancreatic Polypeptide (human) binds to the Y4 receptor, this interaction might not be directly involved in regulating food intake. Studies have shown that a novel analogue fragment, [Pro34]NPY(13-36), and the selective Y5 receptor agonist [D-Trp32]NPY, both significantly increased plasma ACTH levels. [] Interestingly, neither of these compounds stimulated food intake, suggesting that the Y4 receptor, to which Pancreatic Polypeptide (human) binds, and the Y5 receptor are not the primary mediators of food intake. This finding further supports the existence of a separate NPY receptor subtype responsible for regulating food intake. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.